molecular formula C21H25FN2O3S B2502750 N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-29-9

N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2502750
CAS RN: 941955-29-9
M. Wt: 404.5
InChI Key: NUWRXEPPRRMPAF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as Fmoc-Lys(Mtt)-OH, is a compound used in scientific research for peptide synthesis. It is a derivative of lysine, an amino acid that is commonly found in proteins.

Scientific Research Applications

Pharmacological Evaluation for Antihypertensive Agents

Researchers synthesized and evaluated the inhibitory activity of a series of compounds, including analogs similar to N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, against T-type Ca(2+) channels. These studies revealed that certain structural features are crucial for potent inhibitory activity towards T-type Ca(2+) channels, which are significant for developing novel antihypertensive agents. One of the derivatives exhibited superior selectivity for T-type over L-type Ca(2+) channels and effectively lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers (Watanuki et al., 2012).

Anti-inflammatory Activity

A study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives demonstrated significant anti-inflammatory activities. Among the synthesized compounds, some showed substantial anti-inflammatory effects, suggesting their potential as templates for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

PET Imaging Applications

In the field of positron emission tomography (PET) imaging, derivatives of the compound have been synthesized for imaging the translocator protein (18 kDa) with PET. These derivatives, such as DPA-714, were designed with a fluorine atom in their structure to allow for labeling with fluorine-18. The study demonstrates the potential of these compounds for in vivo imaging of neuroinflammation and other pathologies related to the translocator protein (Dollé et al., 2008).

Cytotoxicity and Anticancer Research

A series of 2,6-diarylpiperidin-4-one O-methyloximes, with structural similarities to this compound, were synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line. This research contributes to the development of new anticancer agents by identifying lead molecules for further optimization (Parthiban et al., 2011).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-15-6-10-19(11-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-9-8-16(2)20(22)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRXEPPRRMPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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